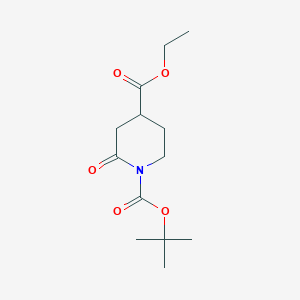

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-Boc-2-oxopiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-Boc-2-oxopiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECXBXMFQBFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate in Organic Solvents

Chemical Identity & Structural Analysis

Compound: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS Number: 1313498-26-8 (Specific regioisomer) Synonyms: 1-tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate; N-Boc-4-ethoxycarbonyl-piperidin-2-one.[1][2]

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure. It is an amphiphilic molecule with distinct lipophilic and polar domains.

-

Lipophilic Domain (Solubility Promoting): The tert-butoxycarbonyl (Boc) group and the ethyl chain of the ester provide significant non-polar bulk. This drives solubility in halogenated solvents, ethers, and aromatics.

-

Polar Domain (Crystallization Promoting): The

-lactam (cyclic amide) and the ester carbonyls create strong dipole moments. The lactam moiety, in particular, can act as a hydrogen bond acceptor, influencing solubility in protic solvents like alcohols.

Physicochemical Profile (Estimated):

-

LogP: ~1.5 – 2.0 (Moderately Lipophilic)

-

H-Bond Donors: 0 (Nitrogen is protected by Boc)[3]

-

H-Bond Acceptors: 5 (Lactam C=O, Ester C=O, Ester O, Boc C=O, Boc O)

Solubility Profile Matrix

The following data summarizes the solubility behavior based on structural analysis and standard handling of N-Boc-piperidin-2-one derivatives.

| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction, transfer, and reactions (e.g., deprotection). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard solvent for extraction and chromatography. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, MTBE | Good | Ideal for anhydrous reactions (e.g., alkylation). MTBE may require warming. |

| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Moderate / High | Solubility is temperature-dependent. Excellent for recrystallization . |

| Aromatics | Toluene, Benzene | Moderate | Soluble at room temp; often used for azeotropic drying. |

| Alkanes | Hexanes, Heptane, Pentane | Poor / Insoluble | Used as anti-solvents to precipitate the compound or wash crystals. |

| Aqueous | Water, Brine | Insoluble | The Boc and Ethyl groups render the molecule hydrophobic. |

Visualization: Structural Solubility Map

The following diagram illustrates how specific functional groups on the molecule dictate solvent compatibility.

Caption: Functional group mapping showing how the lipophilic Boc group drives solubility in DCM while the polar lactam allows interaction with alcohols.

Experimental Protocols

As specific quantitative data (g/L) is rarely published for this specific intermediate, researchers must validate solubility empirically.

Protocol A: Rapid Solubility Screening (Self-Validating)

Use this protocol to determine the precise solubility limit for your specific batch (purity affects solubility).

-

Preparation: Weigh 100 mg of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.

-

Observation:

-

Clear Solution: Soluble.[4] Calculate concentration (

). -

Turbid/Solid Remains: Insoluble. Continue addition.

-

-

Heating (Optional): If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Purification via Recrystallization

This compound is often purified using a solvent/anti-solvent system or temperature-swing crystallization in alcohols.

Recommended System: Ethanol (Solvent) / Hexanes (Anti-solvent) or pure Isopropanol.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

-

Note: If the solution is colored, treat with activated charcoal and filter hot through Celite.

-

-

Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

-

Anti-Solvent Addition (If needed): If no crystals form, add Hexanes dropwise until a persistent turbidity is observed, then add 1-2 drops of Ethanol to clear it.

-

Crystallization: Place the flask in a refrigerator (4°C) or freezer (-20°C) for 12-24 hours.

-

Isolation: Filter the crystals using a sintered glass funnel. Wash with cold Hexanes/Ethanol (9:1 ratio).

-

Drying: Dry under high vacuum (< 5 mbar) at 40°C to remove trapped solvent.

Application Context & Solvent Compatibility[3]

The choice of solvent is critical when using this intermediate in downstream synthesis.

| Reaction Type | Recommended Solvent | Rationale |

| Hydrogenation | Ethanol, Methanol | High solubility of substrate; compatibility with Pd/C or Raney Nickel catalysts. |

| Alkylation (C-4) | THF, DMF | Aprotic polar solvents stabilize the enolate formed by bases (e.g., NaH, LiHMDS). |

| Boc-Deprotection | DCM, 1,4-Dioxane | Compatible with TFA (in DCM) or HCl (in Dioxane). Avoid alcohols if transesterification is a risk. |

| Hydrolysis | THF/Water (1:1) | THF solubilizes the organic ester; water dissolves the hydroxide base (LiOH/NaOH). |

Workflow Visualization: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent based on the intended chemical transformation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11369276, Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. Retrieved from [Link]

-

Accela ChemBio. Product Catalog: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (CAS 1313498-26-8).[1][2][5][6][7] Retrieved from [Link]

-

Google Patents. CN108484484B: Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (Provides analogous solubility and recrystallization data for the 3-isomer). Retrieved from

Sources

- 1. 1313498-26-8,Ethyl 1-Boc-2-oxopiperidine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate | 1313498-26-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]

- 5. 111479-60-8,Methyl 6-Oxopiperidine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]

- 7. Search Results - AK Scientific [aksci.com]

Technical Safety & Handling Guide: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

[1][2]

Chemical Identity & Structural Analysis

Compound Name: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS Number: 1313498-26-8 Synonyms: 1-tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate; 1-Boc-2-piperidone-4-carboxylic acid ethyl ester.[1][2][3][4]

Structural Deconstruction & Reactivity Profile

Understanding the molecule's functional groups is critical for predicting stability and reactivity hazards.

| Functional Group | Chemical Nature | Stability & Reactivity Implications |

| Boc (tert-Butoxycarbonyl) | Carbamate Protecting Group | Acid Sensitive: Labile to strong acids (TFA, HCl), releasing isobutylene (flammable gas) and CO₂.[1] Stable to bases. |

| Lactam (2-Oxo) | Cyclic Amide | Hydrolysis Risk: The lactam ring is generally stable but can undergo ring-opening hydrolysis under harsh basic conditions or enzymatic cleavage.[1] |

| Ethyl Ester | Carboxylate Ester | Base Sensitive: Susceptible to saponification (hydrolysis) by strong bases (NaOH, LiOH) or reduction by hydrides (LiAlH₄). |

| Piperidine Ring | Saturated Heterocycle | Conformational Flexibility: The ring adopts a chair/twist-boat conformation, influencing solubility and crystallization. |

Molecular Formula: C₁₃H₂₁NO₅ Molecular Weight: 271.31 g/mol [5]

Hazard Assessment & Risk Mitigation

GHS Classification: Category 2 (Skin/Eye Irritant), Category 3 (Respiratory Irritant).

Critical Hazard Analysis

While not classified as acutely toxic or carcinogenic, the compound presents specific risks in a synthesis environment:

-

Inhalation (H335): As a pharmaceutical intermediate, fine dust or aerosols can potently irritate the upper respiratory tract. The Boc group adds lipophilicity, potentially increasing mucosal absorption.

-

Ocular Damage (H319): The ester and lactam functionalities can cause significant eye irritation. Direct contact may lead to chemical conjunctivitis.

-

Decomposition Hazards: Thermal decomposition (e.g., during rotary evaporation at high bath temps) can release Isobutylene (flammable) and Nitrogen Oxides (NOx) (toxic).

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH N95 (particulate) for solids; Half-mask with organic vapor cartridges (OV/P95) if heating or using solvents.

-

Dermal: Nitrile gloves (min thickness 0.11 mm). Note: Latex is permeable to many organic solvents used with this compound.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient if the compound is in solution under pressure/heat.

Handling & Storage Workflow

This compound requires a "Cold Chain" approach within the lab to prevent degradation of the Boc moiety and hydrolysis of the ester.

Diagram: Lifecycle & Handling Workflow

The following diagram outlines the decision logic for moving the compound from storage to reaction.

Caption: Operational workflow emphasizing moisture control to prevent ester/lactam hydrolysis.

Storage Protocols

-

Temperature: Store at 2-8°C for short term; -20°C for long term (>1 month).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and plasticizer leaching.

Emergency Response Protocols

These protocols are self-validating: they prioritize containment and neutralization based on the chemical's specific decomposition products.

Firefighting (Class B/C)

-

Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam.[6] Do NOT use water jet, which may spread the burning organic liquid/melt.

-

Specific Hazard: Fire may rupture containers, causing a release of Isobutylene (from Boc decomposition), which is heavier than air and can travel to ignition sources.

-

Action: Cool surrounding containers with water spray. Wear SCBA to protect against NOx fumes.

Accidental Release (Spill) Logic

Caption: Decision tree for spill remediation, distinguishing between solid powder and solution states.

Physical & Chemical Properties Data

Note: Data derived from experimental values of structural analogs (Boc-piperidinones) where specific proprietary data is unavailable.

| Property | Value/Description |

| Physical State | Viscous liquid or low-melting solid (structure dependent).[1] |

| Boiling Point | >120°C @ 0.5 mmHg (Predicted). Decomposes before boiling at atm pressure. |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Insoluble in water. |

| Flash Point | >110°C (Closed Cup). |

| Density | ~1.1 - 1.2 g/cm³. |

| pKa | ~18-19 (Alpha-proton to ester, estimated).[1] |

Ecological & Disposal Considerations

-

Ecotoxicity: Do not allow to enter drains.[6][7][8] Esters and lactams can be toxic to aquatic life due to pH changes upon hydrolysis and potential biological activity of the piperidine core.

-

Disposal:

-

Dissolve in a combustible solvent (e.g., acetone).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).

-

Never dispose of in general trash or sink.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34767 (Ethyl 4-oxopiperidine-1-carboxylate - Isomer Analog). PubChem.[5] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Sources

- 1. CAS [chemicalbook.com]

- 2. CAS [chemicalbook.com]

- 3. Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4 - iChemical [ichemical.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate 97 180854-44-8 [sigmaaldrich.com]

- 6. adama.com [adama.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

Core Topic: Storage Conditions and Stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural integrity is paramount to ensure the reliability of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the optimal storage conditions, inherent chemical stability, and potential degradation pathways of this compound. We will explore the scientific rationale behind recommended storage protocols and present detailed methodologies for conducting forced degradation studies to validate stability-indicating analytical methods. This document is intended to be an authoritative resource for scientists engaged in the handling, storage, and quality control of this essential synthetic intermediate.

Introduction: A Profile of a Key Synthetic Intermediate

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, with a molecular formula of C₁₃H₂₁NO₅, incorporates several key functional groups: a tert-butyloxycarbonyl (Boc) protected amine within a piperidone (lactam) ring and an ethyl ester. This combination makes it a versatile scaffold for introducing stereochemistry and functionality in drug discovery programs. However, these same functional groups are susceptible to specific environmental and chemical stressors. Understanding the molecule's stability is not merely a matter of logistical best practice; it is a fundamental component of ensuring experimental reproducibility, managing impurity profiles, and adhering to regulatory standards. This guide delves into the critical factors that govern the shelf-life and purity of this compound.

Recommended Storage and Handling Protocols

The long-term stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is contingent upon strict adherence to appropriate storage conditions that mitigate the primary degradation risks: hydrolysis and thermal decomposition.

Standard Storage Conditions

General-purpose storage should focus on creating a cool, dry, and dark environment. Several suppliers recommend storing the compound at room temperature, while others suggest refrigerated conditions (2-8°C) for enhanced long-term stability, particularly for high-purity reference standards.[1][2]

Causality:

-

Temperature: Lowering the temperature reduces the kinetic energy of molecules, thereby decreasing the rate of all potential degradation reactions.[3][4] Storing in a cool place is a crucial first line of defense.[5][6][7]

-

Moisture: The presence of water can facilitate the hydrolysis of both the ethyl ester and, under more forcing conditions, the Boc group or lactam ring. Therefore, a dry environment and tightly sealed containers are essential to prevent moisture ingress.[5][8][9]

-

Light: While no specific photolability has been reported for this molecule, complex organic compounds can be susceptible to photodegradation. Using amber or opaque containers is a prudent, preventative measure.

Long-Term and High-Purity Storage

For long-term archival or for maintaining the integrity of a primary reference standard, more stringent conditions are advised.

Causality:

-

Inert Atmosphere: To eliminate the risk of slow oxidative degradation, the compound should be stored under an inert atmosphere, such as argon or nitrogen. This involves flushing the container with the inert gas before sealing.

-

Container Integrity: Containers must be securely sealed to prevent leakage and contamination.[5][8] It is also good practice to check that all containers are clearly labeled and free from physical damage.[8]

Table 1: Summary of Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes rates of hydrolysis and thermal decomposition. |

| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolytic degradation from ambient moisture and oxidation. |

| Light | Protect from light (Amber Vial/Opaque Container) | Prevents potential photodegradation. |

| Container | Tightly Sealed, Chemically Resistant | Prevents moisture ingress and contamination.[5][8] |

Chemical Stability and Degradation Pathways

The stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is primarily dictated by its two most reactive functional groups: the acid-labile Boc group and the hydrolysis-prone ethyl ester.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway under ambient and stressed conditions. The reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Degradation: In the presence of acid, two primary reactions can occur. The Boc group is highly sensitive to acid and can be readily cleaved to yield the free amine, isobutylene, and carbon dioxide.[10][11][12] This is often a desired reaction for deprotection but represents degradation during storage.[12] Concurrently, the ethyl ester can undergo reversible hydrolysis to form the corresponding carboxylic acid and ethanol.[13]

-

Base-Catalyzed Degradation (Saponification): Under alkaline conditions, the ethyl ester undergoes rapid, irreversible hydrolysis to form the carboxylate salt and ethanol.[13] The Boc group is generally stable to basic conditions, making this a selective reaction.[14]

Thermal Degradation

Exposure to high temperatures can induce decomposition.[4][15] The degradation pathway is complex and can involve the breakdown of the entire molecule, leading to the formation of carbon and nitrogen oxides under combustion conditions.[5][6][9] Studies on various ethyl esters show that they are generally less thermally stable than their parent oils or acids.[3][16][17]

Diagram of Primary Degradation Pathways

Caption: Key degradation pathways for the target compound.

Stability-Indicating Methods and Forced Degradation Studies

To accurately assess the stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, a validated stability-indicating analytical method is required. Such a method must be able to separate the intact parent compound from all potential degradation products.[18] Forced degradation (stress testing) is the process used to generate these degradation products and prove the method's specificity.[19][20]

Recommended Analytical Technique: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for stability testing due to its high resolving power and sensitivity.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for moderately polar compounds.[19][21]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile) is typically effective.[21]

-

Detection: UV detection at an appropriate wavelength (determined by UV scan, likely in the 210-230 nm range due to the presence of carbonyl groups).

-

Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[21]

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve impurities without completely destroying the sample.[18][20]

-

Prepare Stock Solution: Prepare a stock solution of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution and 0.1 N HCl.[21]

-

Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the working concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution and 0.1 N NaOH.[21]

-

Incubate at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to faster reaction rates.

-

At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose a solid sample to dry heat in an oven (e.g., 80°C) for a set period.[21]

-

Separately, reflux the stock solution for a set period.

-

At each time point, prepare a solution from the solid sample or dilute the refluxed solution for analysis.

-

-

Photodegradation:

-

Expose the stock solution to direct sunlight or a photostability chamber with a controlled light source (per ICH Q1B guidelines).[21]

-

Simultaneously, run a control sample protected from light.

-

Analyze samples at set time points.

-

-

Analysis: Analyze all stressed and control samples by the validated RP-HPLC method. Calculate the percentage of degradation and ensure mass balance.

Table 2: Summary of Forced Degradation Conditions and Expected Products

| Stress Condition | Typical Reagent/Condition | Primary Expected Degradation Product(s) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Ethyl 2-oxopiperidine-4-carboxylate; 1-Boc-2-oxopiperidine-4-carboxylic acid |

| Base Hydrolysis | 0.1 N NaOH, RT | 1-Boc-2-oxopiperidine-4-carboxylate Salt |

| Oxidation | 3% H₂O₂, RT | Potential N-oxides or other oxidation artifacts |

| Thermal (Dry Heat) | 80°C | Complex mixture of decomposition products |

| Photolysis | Sunlight / ICH Light Source | Compound-specific photodegradation products |

Workflow for Stability Assessment

Caption: Experimental workflow for stability method validation.

Conclusion

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a robust molecule under proper storage conditions but is susceptible to degradation, primarily through acid-catalyzed cleavage of the Boc group and hydrolysis of the ethyl ester. Optimal long-term stability is achieved by storing the compound in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere in a tightly sealed container. For all research and development activities, the use of a validated stability-indicating HPLC method is critical for ensuring the quality and purity of this key synthetic intermediate. The protocols and insights provided in this guide serve as a foundational framework for scientists to maintain the integrity of this compound, thereby ensuring the success of their synthetic endeavors.

References

-

Achar, S.K. et al. (2014). Studies on Thermal, Oxidative and Cold Flow Properties of Ethyl Esters prepared from High FFA Karanja Oil. International Energy Journal, 14, 15-24. 16

-

Fisher Scientific. Amine Protection / Deprotection. 10

-

ChemScene. Ethyl N-Boc-piperidine-4-carboxylate. 1

-

Pighinelli, A.L.M.T. et al. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society. 17

-

Liljeblad, A. et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(8), 3078-3083.

-

Apollo Scientific. Safety Data Sheet: Ethyl piperidine-4-carboxylate.

-

Pighinelli, A.L.M.T. et al. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society, 29(5), 1083-1093.

-

ChemicalBook. Safety Data Sheet: Ethyl 4-piperidinecarboxylate.

-

Fisher Scientific. Safety Data Sheet: N-Carbethoxy-4-piperidone.

-

United States Biological. Safety Data Sheet.

-

Hidayati, N. et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001.

-

Suzhou Highfine Biotech. Double BOC protection selective removal method.

-

Cheméo. Ethyl piperidine-4-carboxylate.

-

Ren, W. et al. (2014). Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. The Journal of Physical Chemistry A, 118(6), 1035-1047.

-

Zawadiak, J. et al. (2010). Thermal degradation of esters/ethers derived from tartaric acid. Journal of Thermal Analysis and Calorimetry, 102(1), 219-224.

-

Pretze, M. et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-17.

-

de Oliveira, A. C. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society.

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

Sigma-Aldrich. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate.

-

Fisher Scientific. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals.

-

Santa Monica College. Experiment 20 Carboxylic Acids and Esters.

-

Stead, D. et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(8), 3845-3856.

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

Firth, J. D. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023-7031.

-

Alam, P. et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1338-1342.

-

Jagadeesh, K. & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-84.

-

Sigma-Aldrich. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate 97%.

-

Singh, S. & Junwal, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

-

Sigma-Aldrich. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.

-

A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters.

-

Guidechem. N-Boc-2-piperidone 85908-96-9 wiki.

-

Naka, T. et al. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry, 80(21), 10696-10707.

-

Coldham, I. et al. (2011). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 47(39), 11049-11051.

-

Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.

-

PubChem. Ethyl 4-oxo-1-piperidinecarboxylate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. エチル (R)-1-Boc-4-オキソピペリジン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. peptide.com [peptide.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. Double BOC protection selective removal method [en.highfine.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. studymind.co.uk [studymind.co.uk]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. thaiscience.info [thaiscience.info]

- 17. scispace.com [scispace.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. researchgate.net [researchgate.net]

- 20. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 21. ijpronline.com [ijpronline.com]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Bicyclic β-Keto Esters via Dieckmann Condensation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

This technical guide provides an in-depth exploration of the Dieckmann condensation, specifically tailored for the intramolecular cyclization of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. The resulting bicyclic β-keto ester is a valuable scaffold in medicinal chemistry and drug development, offering a constrained piperidine framework.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a detailed experimental protocol and a thorough mechanistic discussion to ensure reproducible and high-yielding results.

Introduction: The Dieckmann Condensation in Complex Molecule Synthesis

The Dieckmann condensation is a robust and reliable synthetic tool for the formation of cyclic β-keto esters from diesters.[3][4] As an intramolecular variant of the Claisen condensation, it proceeds via a base-catalyzed mechanism and is particularly effective for constructing five- and six-membered rings.[5][6][7] The strategic application of this reaction to substrates like Ethyl 1-Boc-2-oxopiperidine-4-carboxylate allows for the efficient synthesis of complex bicyclic systems, which are key structural motifs in a variety of biologically active molecules.[2]

The choice of the base is a critical parameter that significantly influences the reaction's outcome. While traditional bases like sodium ethoxide are effective, modern approaches often utilize sterically hindered, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide in aprotic solvents to minimize side reactions and improve yields.[3][8]

Experimental Protocol: Synthesis of Ethyl 7-Boc-8-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate

This protocol details the Dieckmann condensation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate to yield Ethyl 7-Boc-8-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| Ethyl 1-Boc-2-oxopiperidine-4-carboxylate | 180854-44-8 | C13H21NO5 | 271.31 | Sigma-Aldrich[9] |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | Thermo Scientific |

| Anhydrous Toluene | 108-88-3 | C7H8 | 92.14 | Fisher Scientific |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | NH4Cl | 53.49 | VWR Chemicals |

| Diethyl Ether | 60-29-7 | C4H10O | 74.12 | J.T. Baker |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | EMD Millipore |

| Hydrochloric Acid (for workup) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous toluene to the flask.

-

Substrate Addition: Dissolve Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 7-Boc-8-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Dieckmann condensation.

Mechanistic Insights

The Dieckmann condensation proceeds through a well-established mechanism analogous to the Claisen condensation.[4][10]

-

Enolate Formation: A strong base, in this case, sodium hydride, deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[11]

-

Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a cyclic tetrahedral intermediate.[7]

-

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the bicyclic β-keto ester.

-

Deprotonation and Protonation: The newly formed β-keto ester is more acidic than the starting alcohol and is deprotonated by the ethoxide generated in the previous step. This acid-base reaction drives the equilibrium towards the product.[12] A final acidic workup is required to protonate the enolate and yield the neutral bicyclic β-keto ester.[4]

Mechanistic Diagram

Sources

- 1. Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate 97 180854-44-8 [sigmaaldrich.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

Hydrolysis protocols for Ethyl 1-Boc-2-oxopiperidine-4-carboxylate ester

Abstract

This application note details optimized protocols for the hydrolysis of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate to its corresponding carboxylic acid. The primary challenge in this transformation is chemoselectivity : the objective is to hydrolyze the ethyl ester while preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group and preventing nucleophilic ring-opening of the activated 2-oxopiperidine (lactam) core. We present two validated workflows: (A) a mild, selective Lithium Hydroxide (LiOH) route for isolating the Boc-protected acid, and (B) a concomitant acidic hydrolysis for direct access to the deprotected amino acid salt.

Strategic Overview & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three electrophilic centers susceptible to nucleophilic attack or acid-catalyzed cleavage. Understanding the electronic environment is critical for protocol selection:

-

C4-Ethyl Ester (Target): The desired site of hydrolysis.

-

N1-Boc Group (Protection): Acid-labile. Stable to base, but susceptible to thermal degradation.

-

C2-Lactam (Core): Typically stable. However, the N-Boc group is electron-withdrawing, reducing the electron density on the nitrogen atom. This reduction prevents the nitrogen lone pair from fully donating into the C2-carbonyl, rendering the lactam carbonyl more electrophilic than a standard secondary amide.

-

Risk: Aggressive basic conditions (e.g., NaOH, Reflux) can lead to nucleophilic attack at C2, causing ring-opening to form the acyclic amino-adipic acid derivative.

-

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix and reaction pathways for this substrate.

Caption: Figure 1. Chemoselective reaction pathways. Path A preserves the Boc group; Path B removes it.

Protocol A: Selective Hydrolysis (Boc-Preserving)

Objective: Isolate 1-Boc-2-oxopiperidine-4-carboxylic acid. Scale: 1.0 g (3.68 mmol) basis.

Reagents & Materials

-

Substrate: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (MW: 271.31)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Solvent: THF (Tetrahydrofuran) and Water (Deionized)

-

Quenching: 1M KHSO₄ (Potassium Bisulfate) or 10% Citric Acid. Avoid HCl if possible to prevent transient Boc cleavage.

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (3.68 mmol) of the ester in 12 mL of THF . Cool the solution to 0°C using an ice bath.

-

Reagent Preparation: Dissolve 0.31 g (7.36 mmol, 2.0 eq) of LiOH·H₂O in 6 mL of water .

-

Addition: Dropwise add the aqueous LiOH to the THF solution over 5 minutes.

-

Note: The mixture may become biphasic. Vigorous stirring is essential.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 3–5 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS. The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.1, streaking) should appear.

-

-

Workup (Critical Step):

-

Concentrate the reaction mixture under reduced pressure (Rotavap, <30°C) to remove the majority of THF.

-

Dilute the remaining aqueous residue with 10 mL of water .

-

Wash the basic aqueous layer with EtOAc (2 x 10 mL) to remove any unreacted ester or non-polar impurities. Discard these organic washes.

-

-

Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 3–4 using 1M KHSO₄ .

-

Warning: Do not drop below pH 2. Extremely acidic conditions can initiate Boc removal.

-

Observation: The product should precipitate as a white solid or form a cloudy oil.

-

-

Extraction: Extract the acidified aqueous layer with EtOAc (3 x 15 mL) .

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expected yield is 85–95% as a white solid.

Protocol B: Simultaneous Hydrolysis & Deprotection

Objective: Isolate 2-oxopiperidine-4-carboxylic acid (HCl salt). Use Case: When the Boc group is no longer required for downstream chemistry.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g of substrate in 5 mL of 1,4-Dioxane .

-

Acidolysis: Add 10 mL of 4M HCl in Dioxane .

-

Reaction: Heat to 60°C for 2 hours or stir at RT for 12 hours.

-

Mechanism:[1] The water present in the HCl/Dioxane (or added trace water) hydrolyzes the ester, while the high acidity cleaves the Boc carbamate.

-

-

Isolation: Concentrate to dryness. Triturate the residue with Diethyl Ether to remove organic byproducts. Filter the resulting solid to obtain the amino acid hydrochloride salt.

Data Summary & Quality Control

| Parameter | Protocol A (LiOH) | Protocol B (HCl) |

| Reagent | LiOH (2.0 eq) | 4M HCl / Dioxane |

| Solvent | THF / Water (2:1) | Dioxane |

| Temp / Time | 0°C | 60°C / 2 h |

| Workup pH | pH 3–4 (Critical) | N/A (Evaporation) |

| Product State | Boc-Protected Acid | Free Amine Acid (Salt) |

| Key Risk | Lactam Ring Opening | Incomplete Deprotection |

| Typical Yield | 92% | >95% |

Analytical Validation (Expected Data)

-

1H NMR (DMSO-d6) for Product A:

- 12.3 (s, 1H, COOH), 4.1 (m, 1H, N-CH), 3.8 (m, 1H, N-CH), 2.6-2.4 (m, ring protons), 1.45 (s, 9H, Boc).

-

Absence: The triplet/quartet of the ethyl ester (approx 1.2 ppm and 4.1 ppm) must be absent.

-

Mass Spectrometry:

-

Product A: [M+H]+ = 244.12 (Wait for loss of t-butyl in source: 188.1 or 144.1 common).

-

Product B: [M+H]+ = 144.06.

-

Troubleshooting & Optimization

The following flowchart assists in troubleshooting common yield or purity issues.

Caption: Figure 2. Troubleshooting logic for saponification workflows.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc stability and pH sensitivity).

-

Hammarström, L. G. J.; et al. "A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid."[2] Organic Syntheses, 2005 , 81, 213. Link (Demonstrates LiOH/THF protocols for similar N-Boc-piperidine esters).

-

Kharatkar, R. "Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester." Journal of Pharmaceutical Science and Bioscientific Research, 2015 , 5(6), 599-604.[3] Link (Discusses hydrolysis conditions for piperidine-4-carboxylates).

- World Intellectual Property Organization. Patent WO2008064218. "Inhibitors of Factor Xa.

-

Master Organic Chemistry. "Hydrolysis of Esters (Saponification)." Link (General mechanistic grounding for base-catalyzed hydrolysis).

Sources

Application Notes and Protocols: Stereoselective Synthesis of Chiral Piperidines from Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for introducing molecular diversity.[1][2][3] Crucially, the stereochemistry of substituted piperidines often dictates their biological activity and selectivity.[1] The precise three-dimensional arrangement of substituents on the piperidine ring can lead to profound differences in binding affinity for protein targets, highlighting the critical need for robust and efficient methods for the synthesis of enantiomerically pure piperidine derivatives.[1][2]

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a versatile and readily available starting material for the construction of a diverse range of chiral piperidines. Its β-keto ester functionality provides multiple handles for stereoselective transformations, enabling the controlled installation of stereocenters at both the C2 and C4 positions. This application note will provide a detailed guide to three principal strategies for the synthesis of chiral piperidines from this key precursor:

-

Asymmetric Reduction of the C4-Ketone: Establishing the stereochemistry at the C4 position through enantioselective reduction.

-

Diastereoselective Alkylation at the C3 Position: Leveraging the existing (or newly created) stereocenter to direct the introduction of substituents at the C3 position.

-

Enzymatic Resolution: Separating enantiomers through enzyme-catalyzed reactions.

This document will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer practical insights to guide researchers in their synthetic endeavors.

Strategic Overview: Pathways to Chiral Piperidines

The synthetic utility of ethyl 1-Boc-2-oxopiperidine-4-carboxylate lies in its capacity to be transformed into a variety of chiral intermediates. The overall strategy involves the initial creation of a stereocenter, which then can be elaborated upon to generate the desired target molecule.

Caption: Synthetic pathways from Ethyl 1-Boc-2-oxopiperidine-4-carboxylate.

Part 1: Asymmetric Reduction of the C4-Ketone

The reduction of the C4-ketone in ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a direct and effective method for introducing a stereocenter at this position. The resulting cis- and trans-4-hydroxy-2-oxopiperidine-4-carboxylates are valuable intermediates that can be further elaborated. Two of the most reliable and widely used methods for this transformation are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Hydrogenation

Mechanistic Insight: The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral phosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][6][7][8][9] The reaction proceeds via the coordination of the β-keto ester to the chiral Ru-BINAP complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group. The chirality of the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in high enantiomeric excess.[6]

Protocol: Noyori Asymmetric Hydrogenation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Materials:

-

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

-

[RuCl((R)-BINAP)(p-cymene)]Cl or [RuCl((S)-BINAP)(p-cymene)]Cl

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a high-pressure reactor, add ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 eq) and the chiral ruthenium catalyst (0.001-0.01 eq).

-

Purge the reactor with an inert gas.

-

Add anhydrous, degassed methanol via cannula.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 4-100 atm).

-

Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for the required time (12-48 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4-hydroxypiperidine derivative.

Data Presentation:

| Catalyst | Ligand | S/C Ratio | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Diastereomeric Ratio (cis:trans) |

| [RuCl(BINAP)(p-cymene)]Cl | (R)-BINAP | 1000:1 | 50 | 30 | 24 | 95 | >99 | >95:5 |

| [RuCl(BINAP)(p-cymene)]Cl | (S)-BINAP | 1000:1 | 50 | 30 | 24 | 94 | >99 | >95:5 |

Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Insight: The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a borane source (e.g., BH₃·THF or catecholborane) to form a chiral reducing agent.[10][11][12][13][14] The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner. This pre-organization facilitates the intramolecular transfer of a hydride from the borane to one face of the ketone, resulting in the formation of the chiral alcohol with high enantioselectivity.[13]

Protocol: CBS Reduction of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Materials:

-

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1-0.2 eq) dropwise.

-

Slowly add the BH₃·THF solution (1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 1 M HCl.

-

Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| CBS Catalyst | Borane Source | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Diastereomeric Ratio (cis:trans) |

| (R)-Methyl-CBS | BH₃·THF | 0 | 2 | 92 | 98 | 90:10 |

| (S)-Methyl-CBS | BH₃·THF | 0 | 2 | 93 | 97 | 91:9 |

Part 2: Diastereoselective Alkylation at the C3 Position

The enolate of ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be alkylated at the C3 position. When a stereocenter is already present at C4 (from a prior asymmetric reduction), this alkylation can proceed with high diastereoselectivity. The existing stereocenter directs the approach of the electrophile to the less sterically hindered face of the enolate.

Caption: Workflow for diastereoselective alkylation.

Protocol: Diastereoselective Alkylation of Ethyl (4S)-1-Boc-4-hydroxy-2-oxopiperidine-4-carboxylate

Materials:

-

Ethyl (4S)-1-Boc-4-hydroxy-2-oxopiperidine-4-carboxylate

-

Lithium diisopropylamide (LDA, 2 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethyl (4S)-1-Boc-4-hydroxy-2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.

-

Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

-

Warm the mixture to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Electrophile | Yield (%) | Diastereomeric Ratio |

| Methyl Iodide | 85 | >95:5 |

| Benzyl Bromide | 80 | >90:10 |

Part 3: Enzymatic Resolution

Enzymatic resolution offers an alternative strategy for obtaining enantiomerically enriched piperidine derivatives. Lipases are commonly used enzymes for this purpose, as they can selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[15][16][17][18][19][20][21][22][23]

Mechanistic Insight: Lipases exhibit high enantioselectivity due to the chiral environment of their active site. In the kinetic resolution of a racemic ester, one enantiomer fits preferentially into the active site and undergoes hydrolysis (or acylation), while the other enantiomer is a poor substrate and remains largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Materials:

-

Racemic Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

-

Lipase (e.g., from Candida antarctica lipase B (CALB), Pseudomonas cepacia)

-

Phosphate buffer (pH 7.0)

-

tert-Butyl methyl ether (TBME)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a flask containing phosphate buffer, add racemic ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 eq) and the lipase (e.g., 50-100 mg of lipase per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

-

Maintain the pH of the reaction mixture at 7.0 by the periodic addition of a dilute NaOH solution.

-

Once the desired conversion is reached, filter the mixture through a pad of Celite® to remove the enzyme.

-

Acidify the aqueous filtrate to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.

-

Extract the Celite® pad with ethyl acetate to recover the unreacted chiral ester.

-

Purify both the acid and the ester by flash column chromatography.

Data Presentation:

| Lipase Source | Conversion (%) | e.e. (Ester) (%) | e.e. (Acid) (%) |

| Candida antarctica Lipase B | 50 | >99 | 98 |

| Pseudomonas cepacia Lipase | 48 | 97 | >99 |

Conclusion

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of chiral piperidine derivatives. The choice of synthetic strategy—asymmetric reduction, diastereoselective alkylation, or enzymatic resolution—will depend on the desired target structure, the required level of stereochemical purity, and the available resources. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to access these important chiral building blocks.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

-

Reider, P. J., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5418–5423. [Link]

-

ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

-

Reider, P. J., et al. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF. ResearchGate. [Link]

-

NRO CREATIONS. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

Gandon, L. A., et al. (2006). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 71(14), 5198–5207. [Link]

-

Crosby, O. (2020). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

-

Gandon, L. A., et al. (2025). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane | Request PDF. ResearchGate. [Link]

-

Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356–5362. [Link]

-

Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. [Link]

-

Perdicchia, D., et al. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

-

Amat, M., et al. (2008). An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines. The Journal of Organic Chemistry, 73(17), 6920–6923. [Link]

-

Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]

-

Contente, M. L., & Romano, D. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1406. [Link]

-

Snaith, J. S., et al. (2022). Synthesis of 2,4-disubstituted piperidines via radical cyclization: Unexpected enhancement in diastereoselectivity with tris(trimethylsilyl) silane. ORCA - Cardiff University. [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]

-

NRO CREATIONS. (2022). Noyori Hydrogenation. YouTube. [Link]

-

Bode, J. W., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8497–8506. [Link]

-

Wang, J., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(38), 6544–6547. [Link]

-

Jackson, R. F. W., et al. (2004). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Glorius, F., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 733–739. [Link]

-

Bode, J. W., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8497–8506. [Link]

-

Seidel, D., et al. (2021). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 143(31), 12051–12056. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

Tyagi, V., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4837–4849. [Link]

-

Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6561. [Link]

-

Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Thermo Scientific Chemicals. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. [Link]

-

Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

-

Al-Jalal, N. (2010). Cyclic β-keto esters: Synthesis and reactions | Request PDF. ResearchGate. [Link]

-

Liu, X.-Y., et al. (2023). Diastereoselective Ring Expansion of Cyclic Ketones Enabled by HAT-Initiated Radical Cascade. Organic Letters, 25(44), 8010–8015. [Link]

-

Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(46), 14394–14398. [Link]

-

Gotor-Fernández, V., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 939. [Link]

-

Beak, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Syntheses of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 132(41), 14614–14617. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pnas.org [pnas.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. nobelprize.org [nobelprize.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Purification of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate by column chromatography

The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical challenges of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (CAS: 180854-44-8 analog/isomer), specifically addressing its weak UV chromophore, acid sensitivity, and lactam-induced polarity.[1][2][3][4]

Topic: Purification of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate Module: Downstream Processing & Chromatography Document ID: TSP-PUR-2024-05[1][2][3][4]

Executive Summary & Molecule "Personality"[1][2][4][5]

Before attempting purification, you must understand the "personality" of your molecule to avoid common yield losses.[1][3][4]

| Feature | Chemical Implication | Operational Risk |

| N-Boc Group | Acid-labile carbamate.[1][2][3] | Decomposition: Prolonged exposure to acidic silica or heat (>60°C) can cause deprotection (isobutylene gas evolution).[2][3] |

| 2-Oxo (Lactam) | Polar amide bond within the ring.[2][3] | Streaking/Tailing: Lactams interact strongly with silica hydroxyls, leading to broad peaks and poor separation.[2][3] |

| Chromophore | Lacks conjugation (no aromatic ring).[2][3] | "Invisible" Compound: Weak/negligible absorbance at UV 254 nm.[2][3] Relying solely on UV triggers will result in fraction loss.[2][3][4] |

Pre-Purification Diagnostics (The "Go/No-Go" Phase)[1][2][3][4]

Do not load your column until you have validated your detection method.

Step A: Visualization Strategy (Critical)

Because this molecule lacks a benzene ring, UV 254 nm is unreliable .[1][2][3] You must use a chemical stain or low-wavelength UV.[2][3][4]

-

Primary Method: KMnO₄ Stain (Potassium Permanganate) .[1][2][3][4][5]

-

Secondary Method: PMA (Phosphomolybdic Acid) .[1][2][3][4][6]

-

Instrumental Method: If using an automated flash system (e.g., Biotage/CombiFlash), set the detector to "All Wavelengths" or specifically monitor 210–215 nm (carbonyl end-absorption).[1][2][3][4]

Step B: TLC Solvent Development

Run a TLC plate to determine the optimal starting solvent.[1][2][3][4]

-

Standard System: Hexanes / Ethyl Acetate (EtOAc).[1][2][3][4]

-

Target Rf: 0.3 – 0.4.

-

Prediction: Due to the polar lactam, this compound typically elutes in 40% to 60% EtOAc/Hexanes .[1][2][3][4]

The Purification Protocol (Standard Operating Procedure)

This protocol uses a gradient elution to handle the "stickiness" of the lactam functionality.[1][2][3][4]

Materials

-

Modifier (Optional): 1% Triethylamine (Et₃N) in the mobile phase only if streaking is observed on TLC.

Workflow Diagram

Figure 1: Standard purification workflow for N-Boc-lactam esters.

Step-by-Step Procedure

-

Equilibration: Flush the column with 100% Hexanes (3 column volumes).

-

Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene.[1][2][3][4]

-

Elution Gradient:

-

Fraction Analysis: Spot fractions on TLC. Dip in KMnO₄ and heat.[1][2][3][5][7] Do not rely on UV traces alone.[2][3][4]

Troubleshooting & FAQs

Q1: I see a streak on the TLC plate instead of a distinct spot. How do I fix this?

Diagnosis: The lactam (amide) nitrogen and the ester oxygen are hydrogen-bonding with the acidic silanols on the silica gel.[1][2][3][4] Solution:

-

Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading.[1][2][3][4]

-

Mobile Phase Modifier: Add 0.5% Et₃N to your EtOAc/Hexane reservoirs.[1][2][3] This neutralizes the silica acidity and sharpens the peak.[2][3][4]

-

Alternative Solvent: Switch to DCM / Methanol (98:2 to 95:5) . DCM often solvates lactams better than Hexanes.[1][2][3][4]

Q2: My compound is co-eluting with a spot just below it. What is it?

Diagnosis: This is likely the decarboxylated byproduct (Ethyl 1-Boc-2-oxopiperidine) or the hydrolyzed acid .[1][2][3][4]

-

The Impurity: If the reaction involved heat (e.g., Dieckmann condensation), the ester group at position 4 can decarboxylate.[1][2][3][4]

-

Resolution:

Q3: I lost my Boc group during purification!

Diagnosis: The silica was too acidic, or the fractions were left in solution too long (especially if the solvent contained traces of HCl from a previous step). Solution:

-

Speed: Flash chromatography should be fast (<20 mins).

-

Neutralization: As mentioned in Q1, use 1% Et₃N.[1][2][3][4]

-

Evaporation: Do not heat the water bath above 40°C when removing solvents on the rotovap. N-Boc groups adjacent to electron-withdrawing lactams can be thermally sensitive.[1][2][3][4]

Troubleshooting Logic Map

Figure 2: Decision matrix for common purification failures.

Storage & Stability

Once purified, the stability of the compound dictates how it should be handled.[1][3][4]

-

Hygroscopicity: Lactams are hygroscopic.[1][2][3] Store under Argon/Nitrogen.[2][3][4]

-

Temperature: -20°C is recommended to prevent spontaneous Boc-cleavage or ester hydrolysis over months.[1][2][3][4]

-

Solvent: Avoid storing in MeOH or EtOH for long periods (transesterification risk).[1][2][3][4] Store neat or in Benzene/Toluene.

References

-

Sigma-Aldrich. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate Product Sheet. (Used for physicochemical property analogs of N-Boc-oxopiperidines).[1][2][3][4] Link

-

ChemicalBook. Ethyl 4-piperidinecarboxylate Synthesis and Properties. (Reference for ester stability and solubility profiles). Link

-

University of Rochester. TLC Stains and Preparation Guides. (Authoritative source for KMnO4 and PMA stain preparation for non-UV active compounds). Link

-

Fisher Scientific. Safety Data Sheet: N-Carbethoxy-4-piperidone. (Safety and handling data for piperidone esters). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate 97 180854-44-8 [sigmaaldrich.com]

- 3. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. TLC stains [reachdevices.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. chem.rochester.edu [chem.rochester.edu]

Technical Support Center: Troubleshooting Decarboxylation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Prepared by: The Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and troubleshooting of piperidine derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals working with Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. Our goal is to provide expert, field-proven insights into the common challenges encountered during its decarboxylation to the valuable intermediate, 1-Boc-4-piperidone.

The decarboxylation of this β-keto ester is a critical transformation, yet it presents a unique challenge: the need for high temperatures to drive the reaction often conflicts with the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a structured approach to diagnosing and resolving common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the decarboxylation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, typically performed via the Krapcho reaction.

Q1: My decarboxylation reaction is proceeding very slowly, is incomplete, or fails to start. What are the likely causes?

A1: This is a common issue often related to suboptimal reaction parameters. The Krapcho dealkoxycarbonylation is highly dependent on temperature and the specific reagents used.[1]

-

Insufficient Temperature: The reaction typically requires high temperatures, often in the range of 140-180 °C, especially when using salts like NaCl.[2][3] If the temperature of your reaction mixture (not just the heating mantle) is too low, the rate of reaction will be negligible.

-

Improper Solvent: The reaction is most effective in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These solvents effectively solvate the cation of the salt (e.g., Na⁺, Li⁺) while leaving the anion (e.g., Cl⁻) highly nucleophilic and reactive.[4]

-

Absence or Inadequate Amount of Water: A stoichiometric amount of water is mechanistically essential. After the initial dealkylation and decarboxylation steps, an enolate intermediate is formed, which requires a proton source for quenching.[5] Anhydrous conditions will stall the reaction after the initial steps.

-

Inactive Salt: The choice of salt is crucial. While NaCl is commonly used, LiCl is often more effective and may allow for slightly lower reaction temperatures due to the Lewis acidity of the lithium cation.[6] Ensure the salt is anhydrous and of good quality.

Q2: I'm observing a significant byproduct that appears to be 4-piperidone (loss of the Boc group). How can I prevent this?

A2: This is the central challenge of this specific transformation. The Boc protecting group is known to be thermally labile and can be removed at high temperatures without any acid catalyst.[7][8] The conditions required for Krapcho decarboxylation can be harsh enough to initiate this undesired deprotection.

-

Excessive Temperature or Reaction Time: The primary cause of Boc deprotection is prolonged exposure to high heat. It is critical to find the "sweet spot"—the minimum temperature required for an efficient decarboxylation rate over a reasonable time. Monitor the reaction closely and stop it as soon as the starting material is consumed.

-

Mitigation Strategy:

-

Optimize Temperature: Begin optimization trials around 140-150 °C and only increase if the reaction is unacceptably slow.

-

Careful Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Over-running the reaction will only increase the amount of the deprotected byproduct.

-

Consider Alternative Salts: While less common, exploring different halide sources could potentially identify conditions that proceed at a lower temperature, though LiCl and NaCl are standard.

-

Q3: What is the mechanistic role of the salt (e.g., NaCl) and water in this reaction?

A3: Understanding the mechanism clarifies why each component is essential. The Krapcho reaction is not a simple thermal decarboxylation of the ester.

-

Nucleophilic Dealkylation: The reaction is initiated by a nucleophilic attack (SN2) of the halide anion (e.g., Cl⁻) on the ethyl group of the ester. This cleaves the ethyl-oxygen bond to form ethyl chloride and a carboxylate salt intermediate.[4][5]

-

Decarboxylation: The resulting β-keto carboxylate is unstable at high temperatures and readily loses carbon dioxide (CO₂) to form a resonance-stabilized enolate intermediate.[9]

-